2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol
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Overview
Description
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is a chemical compound with the molecular formula C5H8ClN3OS. It is a member of the thiadiazole family, which is known for its diverse biological activities. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic structure containing one sulfur and two nitrogen atoms. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol typically involves the reaction of 4-chloro-1,2,5-thiadiazole with methylamine and ethanol. The reaction is carried out under controlled conditions, often involving refluxing the reactants in a suitable solvent such as methanol or ethanol. The product is then purified using techniques like silica gel chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: The chlorine atom in the thiadiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol involves its interaction with specific molecular targets. The thiadiazole ring allows the compound to cross cellular membranes and bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various cellular pathways, leading to the compound’s biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
1,2,3-Thiadiazole: Another member of the thiadiazole family with similar biological activities.
1,2,4-Thiadiazole: Known for its antiviral and antibacterial properties.
1,3,4-Thiadiazole: Used in the development of antifungal and antiparasitic agents.
Uniqueness: 2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and methylamino groups enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-[(4-chloro-1,2,5-thiadiazol-3-yl)-methylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3OS/c1-9(2-3-10)5-4(6)7-11-8-5/h10H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJOQMYKEIAUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NSN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378187 |
Source
|
Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877802-01-2 |
Source
|
Record name | 2-[(4-chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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